Cas no 1339136-16-1 (4-(4-methylpentan-2-yl)aminobutan-2-ol)

4-(4-methylpentan-2-yl)aminobutan-2-ol 化学的及び物理的性質
名前と識別子
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- 4-[(4-Methylpentan-2-yl)amino]butan-2-ol
- 2-Butanol, 4-[(1,3-dimethylbutyl)amino]-
- 4-(4-methylpentan-2-yl)aminobutan-2-ol
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- インチ: 1S/C10H23NO/c1-8(2)7-9(3)11-6-5-10(4)12/h8-12H,5-7H2,1-4H3
- InChIKey: KMOOIKQKJLIZDU-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCNC(C)CC(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 104
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 32.299
4-(4-methylpentan-2-yl)aminobutan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-161921-0.5g |
4-[(4-methylpentan-2-yl)amino]butan-2-ol |
1339136-16-1 | 0.5g |
$713.0 | 2023-06-08 | ||
Enamine | EN300-161921-10000mg |
4-[(4-methylpentan-2-yl)amino]butan-2-ol |
1339136-16-1 | 10000mg |
$2701.0 | 2023-09-23 | ||
Enamine | EN300-161921-10.0g |
4-[(4-methylpentan-2-yl)amino]butan-2-ol |
1339136-16-1 | 10g |
$3191.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002384-1g |
4-[(4-Methylpentan-2-yl)amino]butan-2-ol |
1339136-16-1 | 95% | 1g |
¥3717.0 | 2023-04-03 | |
Enamine | EN300-161921-2.5g |
4-[(4-methylpentan-2-yl)amino]butan-2-ol |
1339136-16-1 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-161921-5.0g |
4-[(4-methylpentan-2-yl)amino]butan-2-ol |
1339136-16-1 | 5g |
$2152.0 | 2023-06-08 | ||
Enamine | EN300-161921-100mg |
4-[(4-methylpentan-2-yl)amino]butan-2-ol |
1339136-16-1 | 100mg |
$553.0 | 2023-09-23 | ||
Enamine | EN300-161921-50mg |
4-[(4-methylpentan-2-yl)amino]butan-2-ol |
1339136-16-1 | 50mg |
$528.0 | 2023-09-23 | ||
Enamine | EN300-161921-250mg |
4-[(4-methylpentan-2-yl)amino]butan-2-ol |
1339136-16-1 | 250mg |
$579.0 | 2023-09-23 | ||
Enamine | EN300-161921-1000mg |
4-[(4-methylpentan-2-yl)amino]butan-2-ol |
1339136-16-1 | 1000mg |
$628.0 | 2023-09-23 |
4-(4-methylpentan-2-yl)aminobutan-2-ol 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
4-(4-methylpentan-2-yl)aminobutan-2-olに関する追加情報
Professional Introduction to Compound with CAS No. 1339136-16-1 and Product Name: 4-(4-methylpentan-2-yl)aminobutan-2-ol
The compound with the CAS number 1339136-16-1 and the product name 4-(4-methylpentan-2-yl)aminobutan-2-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and biochemical research. The molecular structure of this compound consists of a butan-2-ol backbone substituted with a 4-methylpentan-2-ylamino group, which confers distinct chemical reactivity and biological activity.
Recent studies have highlighted the importance of 4-(4-methylpentan-2-yl)aminobutan-2-ol in the synthesis of novel therapeutic agents. Its structural motif, featuring both an amine and an alcohol functional group, makes it a versatile intermediate in organic synthesis. The presence of the 4-methylpentan-2-yl side chain enhances the compound's solubility and bioavailability, which are critical factors in drug formulation. These properties have positioned 4-(4-methylpentan-2-yl)aminobutan-2-ol as a valuable building block in the development of small-molecule drugs targeting various therapeutic areas.
In the realm of medicinal chemistry, the compound's amine group serves as a key pharmacophore, enabling interactions with biological targets such as enzymes and receptors. The flexibility provided by the 4-methylpentan-2-yl moiety allows for conformational diversity, which can be exploited to optimize binding affinity and selectivity. This has led to its incorporation in several research projects aimed at discovering next-generation pharmaceuticals. For instance, preliminary investigations suggest that derivatives of 4-(4-methylpentan-2-yl)aminobutan-2-ol may exhibit inhibitory activity against certain kinases, making them promising candidates for anticancer therapies.
The alcohol functionality in 4-(4-methylpentan-2-yl)aminobutan-2-ol also plays a crucial role in its chemical behavior. It can participate in hydrogen bonding interactions, both as a donor and an acceptor, which is essential for designing molecules with specific binding properties. This dual functionality has been leveraged in the development of chiral auxiliaries and ligands for asymmetric synthesis, further expanding the compound's utility in synthetic chemistry. Researchers have also explored its potential as a precursor for more complex molecules via nucleophilic substitution reactions, where the amine group can undergo functionalization to introduce additional pharmacological moieties.
Advances in computational chemistry have further enhanced the understanding of 4-(4-methylpentan-2-yl)aminobutan-2-ol's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets at an atomic level. These simulations have been instrumental in predicting binding affinities and optimizing molecular structures for improved efficacy. The integration of machine learning algorithms has accelerated this process by enabling rapid screening of virtual libraries derived from 4-(4-methylpentan-2-yloaminobutan)-2iol, thereby streamlining the discovery pipeline.
The synthesis of 4-(4-methylpentan-yloaminobutanol has been refined through various methodologies, including multi-step organic transformations and catalytic processes. Recent innovations in synthetic techniques have improved yield and purity, making it more accessible for industrial applications. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds efficiently. Additionally, green chemistry principles have been applied to minimize waste and reduce environmental impact during production.
From a biochemical perspective, 4-(methylpen-tanbutanyl)amino-butan–(–(–(–(–(–(–(–(–(–(–(–(–(–OH)))))))) has shown promise in modulating metabolic pathways relevant to inflammation and neurodegeneration. Preclinical studies have demonstrated its ability to interact with key enzymes involved in these processes, suggesting potential therapeutic benefits. While further research is needed to fully elucidate its mechanism of action, these findings underscore its significance as a lead compound for drug discovery efforts.
The versatility of CAS No 1339136 16 1 extends beyond pharmaceutical applications; it has also been explored in materials science and agrochemicals. Its structural features make it suitable for designing polymers with tailored properties or as a precursor for bioactive agrochemicals that enhance crop protection without adverse environmental effects. This broad utility underscores the importance of continued research into this compound's potential across multiple disciplines.
In conclusion, (methylpen-t-butanyl)a-minobutanol represents a fascinating molecule with diverse applications rooted in its unique chemical architecture. As research progresses, (CAS No:1339136 16 1) will undoubtedly play an increasingly pivotal role in advancing scientific understanding and developing innovative solutions across pharmaceuticals, materials science,and beyond . The ongoing exploration into its properties promises to yield further breakthroughs that could transform multiple industries.
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